4-Morpholinecarboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-Morpholinecarboxaldehyde and related compounds involves several key methods. A notable approach includes the one-pot conversion of 2-furaldehyde with morpholine, leading to bifunctionalised cyclopentenones. This method highlights the versatility and efficiency of morpholine in organic synthesis (Nunes, Afonso, & Caddick, 2013). Additionally, other strategies for synthesizing morpholine derivatives involve palladium-catalyzed reactions, showcasing the compound's role in forming complex structures with potential biological significance (Leathen, Rosen, & Wolfe, 2009).
Molecular Structure Analysis
Extensive spectroscopic studies, including Fourier transform infrared (FTIR) and FT-Raman spectra, alongside theoretical quantum chemical studies, have been conducted to understand the molecular structure of 4-Morpholinecarboxaldehyde. These analyses provide insights into the energies, structural, thermodynamical, and vibrational characteristics of the compound, offering a detailed understanding of its molecular conformation (Arjunan, Rani, Santhanalakshmi, & Mohan, 2011).
Chemical Reactions and Properties
4-Morpholinecarboxaldehyde undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For example, its interaction with dienophiles in the presence of morpholinobutadienes showcases the compound's behavior like typical enamines, leading to products strongly dependent on the conformation and substituents present (Barluenga, Aznar, Cabal, & Valdés, 1990). This reactivity is pivotal in understanding the compound's utility in synthetic organic chemistry.
Scientific Research Applications
Catalytic Applications : Morpholinone- and piperidinone-derived triazolium salts, which include 4-Morpholinecarboxaldehyde derivatives, are used to catalyze chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes. These reactions have excellent yields, up to 99%, at low catalytic loadings (Langdon et al., 2014).
Pharmaceutical Synthesis : Derivatives of 4-Morpholinecarboxaldehyde are used in synthesizing pharmaceutical compounds. For example, the chiral moderator (4 beta-morpholinocaran-3 alpha-ol) efficiently enables the synthesis of DPC 963, a second-generation HIV-1 non-nucleoside reverse transcriptase inhibitor (Kauffman et al., 2000).
Antimicrobial Applications : Some morpholine derivatives, such as 4-(phenylsulfonyl) morpholine, show antimicrobial activity against standard and multi-resistant strains of bacteria and fungi. These derivatives are potential candidates for modulating antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).
Drug Design and Development : The morpholine ring, a key component of 4-Morpholinecarboxaldehyde, is a versatile and essential building block in drug design and development. It contributes to increased potency, desirable drug-like properties, and improved pharmacokinetics for various therapeutically related molecular targets (Kourounakis, Xanthopoulos, & Tzara, 2020).
Gene Function Studies : Morpholino oligos, derivatives of morpholine, provide a simple and rapid method for studying gene function in embryos and have potential applications in various model organisms (Heasman, 2002).
Molecular Chemistry Research : A comprehensive study of 4-morpholinecarboxaldehyde provides insights into its energies, structural, thermodynamical, and vibrational characteristics, furthering our understanding of its properties and applications (Arjunan, Rani, Santhanalakshmi, & Mohan, 2011).
Safety And Hazards
properties
IUPAC Name |
morpholine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEDQNDDFOCWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044427 | |
Record name | 4-Morpholinecarboxaldehyde | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |
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Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; mp = 20-23 deg C; [Sigma-Aldrich MSDS] | |
Record name | 4-Morpholinecarboxaldehyde | |
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Record name | 4-Formylmorpholine | |
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Vapor Pressure |
0.32 [mmHg] | |
Record name | 4-Formylmorpholine | |
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Product Name |
4-Morpholinecarboxaldehyde | |
CAS RN |
4394-85-8 | |
Record name | N-Formylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4394-85-8 | |
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Record name | 4-Morpholinecarboxaldehyde | |
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Record name | 4-Formylmorpholine | |
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Record name | 4-Morpholinecarboxaldehyde | |
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Record name | 4-Morpholinecarboxaldehyde | |
Source | EPA DSSTox | |
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Record name | 4-morpholinecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.291 | |
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Record name | 4-MORPHOLINECARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1E63XO4RH | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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